3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
The compound 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole-pyridinone hybrid characterized by multiple chlorine substituents. Its structure includes a benzimidazole core substituted with chlorine atoms at positions 5 and 6, a 3,4-dichlorobenzyl group at the N1 position, and a pyridinone ring linked to the benzimidazole via the C2 position.
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-4-3-10(6-13(12)21)9-26-17-8-15(23)14(22)7-16(17)25-18(26)11-2-1-5-24-19(11)27/h1-8H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRZQJFRLSVZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=CC(=C(C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS No. 338774-14-4) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of its biological activity, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H11Cl4N3O |
| Molecular Weight | 439.12 g/mol |
| Density | 1.57 g/cm³ (predicted) |
| pKa | 10.31 (predicted) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. One significant mechanism involves the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. The compound has shown promising results in inhibiting IDO1 activity in various cancer cell lines.
Case Study: IDO1 Inhibition
A study indicated that derivatives of benzimidazole exhibit IC50 values in the low nanomolar range against IDO1. For instance, a related compound demonstrated an IC50 of approximately 16 nM in A375 cell lines, suggesting strong binding interactions and potential for therapeutic applications in cancer immunotherapy .
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. The structural similarity of these compounds to purine nucleotides enhances their ability to interact with biological macromolecules.
Antimicrobial Efficacy
Research has shown that compounds with a benzimidazole core can exhibit significant activity against various pathogens, including bacteria and fungi. For example, certain synthesized benzimidazole derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives can be significantly influenced by their structural modifications. The presence of halogen substituents, such as chlorine, has been associated with enhanced biological activity.
SAR Insights
A detailed SAR analysis revealed that modifications on the benzyl moiety can lead to variations in potency against targeted enzymes like IDO1 and various microbial strains. Compounds exhibiting halogenation often show improved interaction profiles due to increased lipophilicity and better solubility .
Summary of Findings
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Target | Observed IC50/Effect |
|---|---|---|
| Antitumor | IDO1 | ~16 nM |
| Antimicrobial | Staphylococcus aureus | Comparable to ampicillin |
| Escherichia coli | Comparable to ampicillin |
Comparison with Similar Compounds
Research Implications
- Biological Activity : Chlorine and trifluoromethyl groups are often associated with enhanced binding affinity in enzyme inhibition (e.g., kinase targets). The target compound’s dichloro substitutions may favor such interactions.
- Synthetic Accessibility : Analogs with simpler substituents (e.g., ) may be easier to synthesize, while tert-butyl derivatives () require specialized handling due to steric challenges.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting halogenated benzimidazole precursors (e.g., 5,6-dichloro-1H-benzimidazole) with substituted benzyl halides (e.g., 3,4-dichlorobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF or ethanol). Yield optimization depends on stoichiometric ratios, reaction temperature (often 80–100°C), and purification via column chromatography or recrystallization . For example, highlights yields of 47–73% using benzyl chloride derivatives and flash chromatography .
Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine multiple analytical techniques:
- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments (e.g., pyridinone protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Identify functional groups like C=N (1600–1650 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
- LCMS : Verify molecular weight and purity (>98% by HPLC) .
- Elemental Analysis : Validate empirical formula .
Q. What are the thermal stability profiles and decomposition pathways of this benzimidazole derivative under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess decomposition temperatures and mechanisms. For example, reports thermal degradation onset at ~250°C for similar benzimidazoles, with mass loss steps attributed to chlorobenzyl group elimination and aromatic ring decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing substituted benzimidazole derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To resolve:
- Compare data with structurally analogous compounds (e.g., reports 5,6-dichloro-substituted benzimidazoles with distinct 1H NMR shifts at δ 7.2–8.1 ppm) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Re-crystallize the compound to exclude solvent interference .
Q. What computational methods are suitable for modeling the electronic structure and potential bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., provides InChI keys for similar compounds, enabling PubChem-based modeling) .
- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., dichloro groups enhance lipophilicity and binding affinity) .
Q. What strategies are effective in optimizing reaction conditions to improve yields of multi-step syntheses involving halogenated intermediates?
- Methodological Answer :
- Stepwise Halogenation : Introduce chloro groups sequentially to avoid steric hindrance (e.g., uses Na₂S₂O₄ for reductive steps post-halogenation) .
- Catalytic Systems : Employ Pd catalysts for cross-coupling reactions with pyridinone moieties .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported melting points for structurally similar benzimidazole derivatives?
- Methodological Answer : Melting point variations (e.g., 214–256°C in ) may stem from polymorphic forms or impurities. To validate:
- Perform DSC to identify polymorph transitions.
- Repeat synthesis with strict moisture/oxygen control (e.g., Schlenk techniques) .
Experimental Design Considerations
Q. What precautions are critical when handling light-sensitive intermediates in the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
